

Physical and chemical properties of dapdiamide A

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Compound of Interest

Compound Name: *dapdiamide A*

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An In-depth Technical Guide on the Core Physical and Chemical Properties of **Dapdiamide A**

Introduction

Dapdiamide A is a naturally occurring tripeptide antibiotic identified from the bacterium *Pantoea agglomerans* strain CU0119.[1] It belongs to a family of related compounds, dapdiamides A-E, which have garnered interest for their antibacterial activity.[2][3][4] Structurally, **dapdiamide A** is characterized by a central L-2,3-diaminopropionic acid (DAP) core. A fumaramic acid moiety is attached to the β -amino group of DAP, and an L-valine residue is linked to the DAP carboxyl group.[2] This guide provides a comprehensive overview of the physical and chemical properties of **dapdiamide A**, its mechanism of action, and the experimental protocols used for its isolation and characterization, tailored for researchers in drug development and microbiology.

Physical and Chemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its solubility, stability, and pharmacokinetic profile. While specific experimental data for properties like melting point and solubility are not extensively reported in the literature, a summary of known quantitative data is presented below.

Data Summary

The following tables summarize the key physical, chemical, and spectral properties of **dapdiamide A**.

Table 1: General Physical and Chemical Properties of **Dapdiamide A**

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₀ N ₄ O ₅	[5]
Molecular Weight	300.31 g/mol	[5]
Exact Mass	300.14336975 Da	[5]
Appearance	Not Reported	
Melting Point	Not Reported	
Solubility	Soluble in water (for NMR and bioassays)	[2]
Specific Rotation	[α] ²³ _D = +5.9° (c, in H ₂ O, isolated)	[2]
[α] ²³ _D = +9.5° (c, in H ₂ O, synthetic)	[2]	
High-Resolution MS	m/z 301.1517 [M+H] ⁺	[2]

Table 2: ¹H and ¹³C NMR Spectral Data for **Dapdiamide A**

The structural elucidation of **dapdiamide A** was heavily reliant on 2D NMR experiments.[2][3] The chemical shifts provide a detailed fingerprint of the molecule's atomic environment.

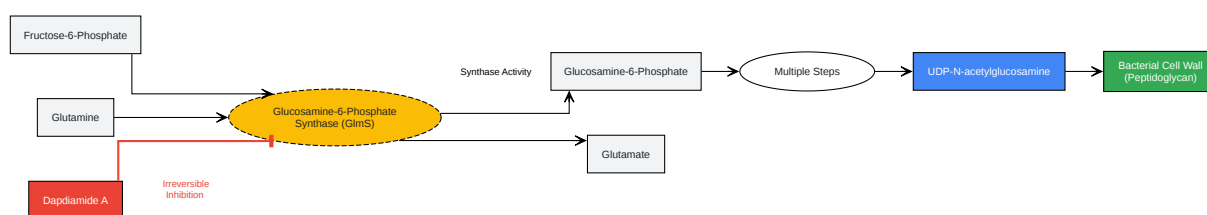
Position	¹ H Chemical Shift (δ, ppm) in D ₂ O	¹³ C Chemical Shift (δ, ppm) in D ₂ O
Fumaramic Acid Moiety		
1'	-	169.1
2'	6.70 (d, J=15.0 Hz)	134.1
3'	6.78 (d, J=15.0 Hz)	133.8
4'	-	170.1
DAP Moiety		
1	-	175.0
2	4.31 (dd, J=7.8, 3.6 Hz)	52.9
3	3.73 (dd, J=14.4, 3.6 Hz), 3.59 (dd, J=14.4, 7.8 Hz)	40.8
Valine Moiety		
1"	-	178.1
2"	4.15 (d, J=4.8 Hz)	60.7
3"	2.15 (m)	31.5
4"	0.95 (d, J=7.2 Hz)	19.3
5"	0.93 (d, J=7.2 Hz)	18.2
Data sourced from Dawlaty et al., J. Nat. Prod. 2010, 73(3), 441-446.[2]		

Biological Activity and Mechanism of Action

Dapdiamide A exhibits antibiotic activity, notably against the plant pathogen *Erwinia amylovora*.^[2] Its mechanism of action involves the irreversible inhibition of glucosamine-6-phosphate synthase (GlmS), a critical enzyme in the hexosamine biosynthetic pathway.^{[2][6]}

Signaling Pathway: Inhibition of GlmS

GlmS catalyzes the conversion of D-fructose-6-phosphate (Fru-6P) and glutamine into D-glucosamine-6-phosphate (GlcN-6P) and glutamate.[6][7][8] GlcN-6P is an essential precursor for the synthesis of UDP-N-acetylglucosamine, a fundamental building block for bacterial cell wall peptidoglycan.[2] The fumaramoyl moiety of **dapdiamide A** is believed to act as a reactive group, where the catalytic cysteine of the GlmS glutamine-binding domain attacks the double bond, leading to irreversible enzyme inactivation.[2]



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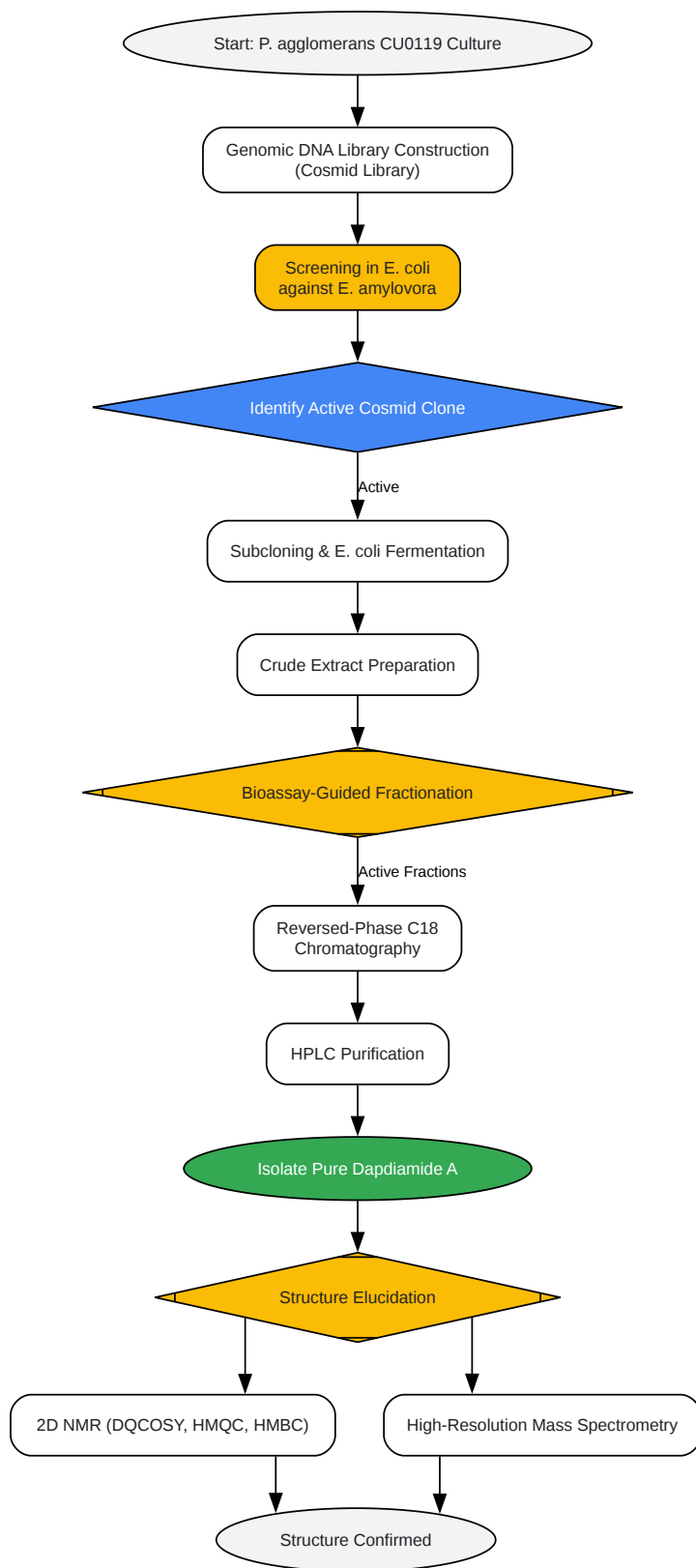
Mechanism of **Dapdiamide A**: Inhibition of the GlmS enzyme in the bacterial cell wall synthesis pathway.

Experimental Protocols

The isolation and characterization of **dapdiamide A** involve a combination of microbiological, chromatographic, and spectroscopic techniques.

Bioassay-Guided Isolation Workflow

The discovery of **dapdiamide A** was accomplished through bioassay-guided fractionation, a standard procedure for identifying active compounds from a complex mixture.[2][9][10] The process iteratively separates the mixture into fractions and tests each for biological activity, pursuing only the most potent fractions until a pure compound is isolated.



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Workflow for the bioassay-guided isolation and identification of **Dapdiamide A**.

Protocol: Bioassay against *Erwinia amylovora*[2][11]

- **Prepare Bioassay Plates:** An overnight culture of *E. amylovora* grown in Luria-Bertani (LB) medium is diluted into warm (approx. 45-50°C), sterile top agar (e.g., GA medium with 0.75% agar). This mixture is poured into petri dishes and allowed to solidify.
- **Sample Application:** Liquid samples (e.g., chromatographic fractions) are applied in small volumes (typically 3 µL) directly onto the surface of the agar.
- **Incubation:** Plates are incubated overnight at room temperature.
- **Analysis:** The plates are examined for zones of inhibition around the points of sample application. The diameter of the clear zone corresponds to the potency of the antibacterial activity.

Isolation and Purification[2]

- **Culturing and Extraction:** A subclone of an active cosmid is grown in a suitable medium like *E. coli* minimal medium (EcMM). The culture supernatant is harvested and subjected to extraction.
- **Initial Chromatography:** The crude extract is first purified by reversed-phase C-18 chromatography using a step gradient of methanol in water.
- **Activity Testing:** Fractions are collected, dried, and assayed for activity against *E. amylovora* as described above.
- **HPLC Purification:** Active fractions are combined and further purified by High-Performance Liquid Chromatography (HPLC) on a reversed-phase column to yield the pure compound.

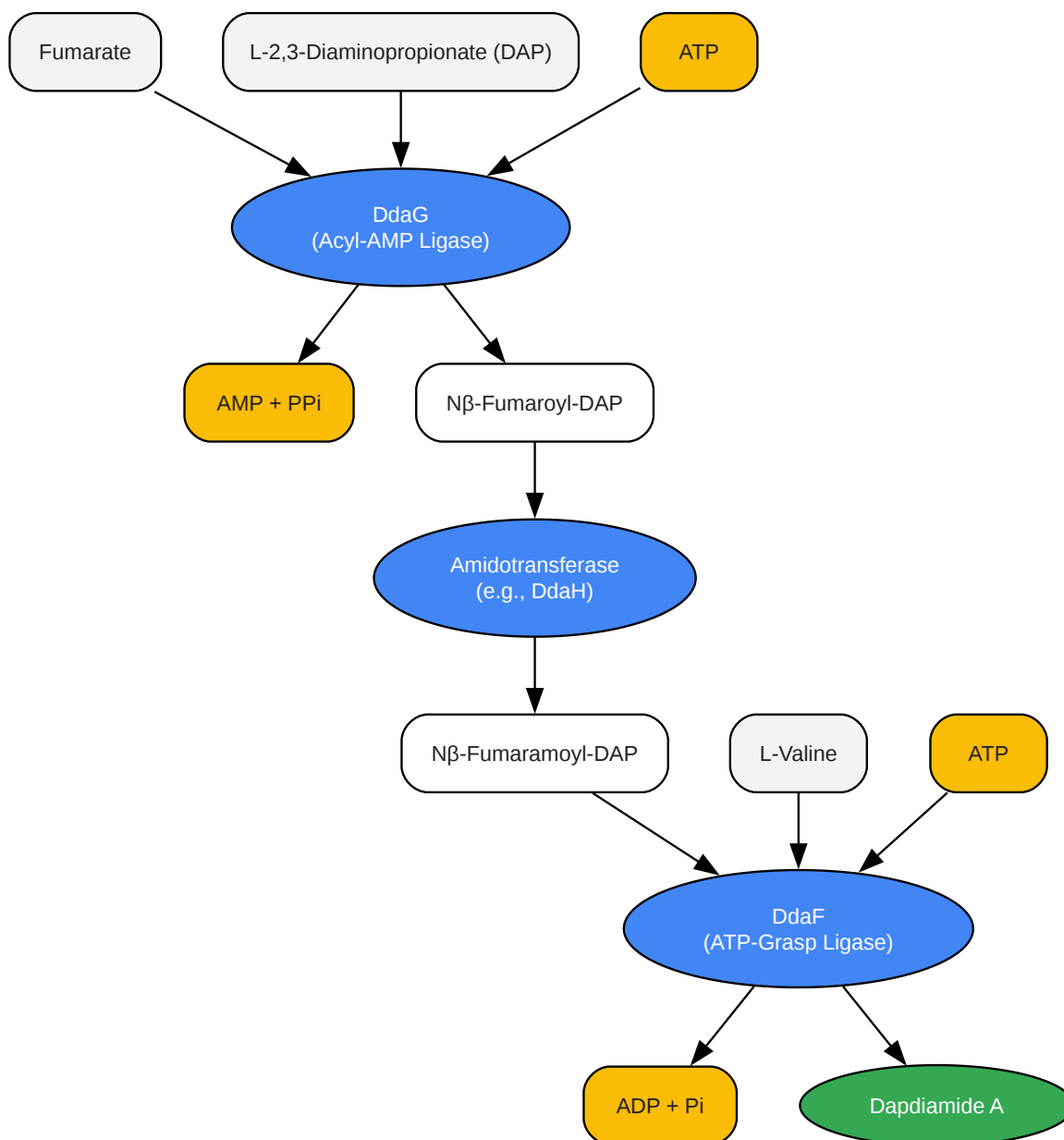
Structure Elucidation[2]

- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the isolated compound.
- **NMR Spectroscopy:** A suite of 1D (^1H , ^{13}C) and 2D NMR experiments are performed in a suitable deuterated solvent (e.g., D_2O or DMSO-d_6).

- DQCOSY (Double Quantum Filtered Correlation Spectroscopy) is used to establish proton-proton spin systems within the fumaramic acid, DAP, and valine moieties.
- HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the individual spin systems and establishing the final structure.

Biosynthesis

The biosynthesis of the dapdiamide core involves two unconventional ATP-dependent amide ligases, DdaG and DdaF, which operate sequentially. This process is an example of non-ribosomal peptide synthesis.



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Biosynthetic pathway of the **Dapdiamide A** scaffold via sequential amide ligase activity.

Conclusion

Dapdiamide A is a bioactive peptide with a defined mechanism of action targeting a crucial pathway in bacterial survival. This guide has consolidated the available data on its physical and

chemical properties, including detailed NMR assignments. The outlined experimental protocols for its isolation and characterization, along with visualizations of its mechanism and biosynthesis, provide a foundational resource for researchers interested in the dapdiamide family of antibiotics for potential therapeutic applications. Further research into its solubility, stability, and formulation would be necessary for progression in drug development.

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